molecular formula C22H23N3O4 B2392268 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251551-53-7

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2392268
CAS No.: 1251551-53-7
M. Wt: 393.443
InChI Key: JLVRIQBGLWHHDZ-UHFFFAOYSA-N
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Description

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure comprises multiple rings and functional groups, making it an interesting candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide involves several steps:

  • Formation of the Naphthyridine Core: This step involves the cyclization of precursor molecules under acidic or basic conditions.

  • Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

  • Acylation: Addition of the acetamide group through an acylation reaction with acetic anhydride.

  • Final Cyclization: Formation of the dihydrobenzo ring structure using high temperature and pressure.

Industrial Production Methods

On an industrial scale, these reactions would be optimized for yield and efficiency, potentially utilizing continuous flow chemistry to streamline the process. Automation and catalysis would play crucial roles in scaling up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate.

  • Reduction: Reduction with hydrogen in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions with halides or amines.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Alkyl halides or amines under basic conditions.

Major Products

  • Oxidation: Formation of ketones and carboxylic acids.

  • Reduction: Formation of alcohols and alkanes.

  • Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

Chemistry

  • Used as a starting material for synthesizing more complex molecules.

Biology

  • Studied for its potential as an enzyme inhibitor.

Medicine

  • Investigated for its anti-cancer and anti-inflammatory properties.

Industry

Mechanism of Action

The compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The precise mechanism involves binding to the active site of the target protein, altering its function and disrupting normal cellular processes.

Comparison with Similar Compounds

2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxyphenyl)acetamide stands out due to its unique structural features compared to similar compounds, such as:

  • 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methoxyphenyl)acetamide: : Lacks the methoxy group at the 8-position.

  • 2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide: : Does not have the methoxyphenyl group.

Properties

IUPAC Name

2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-14-7-8-17-15(11-14)22(27)16-12-25(10-9-18(16)23-17)13-21(26)24-19-5-3-4-6-20(19)29-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVRIQBGLWHHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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